AKR1C3-Mediated Aerobic Activation: A Unique Liability Differentiating PR-104A from Other Bioreductive Prodrugs
PR-104A undergoes two-electron reduction by human aldo-keto reductase 1C3 (AKR1C3) under aerobic conditions, a property not shared by 10 other bioreductive prodrugs tested. AKR1C3 protein was detected by Western blot in 7 of 23 cell lines and correlated with oxic PR-104A metabolism [1]. This AKR1C3-mediated activation is responsible for dose-limiting myelotoxicity in humans, resulting in human PR-104A plasma exposure levels 3.4- to 9.6-fold lower than can be achieved in murine models [2]. Crucially, orthologues of human AKR1C3 from mouse, rat, and dog are incapable of reducing PR-104A, explaining the species discrepancy in tolerability [2].
| Evidence Dimension | AKR1C3-mediated aerobic activation and associated human plasma exposure reduction |
|---|---|
| Target Compound Data | PR-104A activated by AKR1C3 under aerobic conditions; human plasma exposure reduced 3.4- to 9.6-fold relative to murine models |
| Comparator Or Baseline | 10 other bioreductive prodrugs (AKR1C3 unable to sensitize cells to any); Mouse, rat, and dog AKR1C3 orthologues (no PR-104A reduction) |
| Quantified Difference | 3.4- to 9.6-fold lower human plasma exposure vs. murine models; AKR1C3 sensitization absent in 10/10 comparator prodrugs |
| Conditions | Plasmid-based expression of AKR1C3 in cell lines; Western blot detection in 23 cell lines; cross-species orthologue comparison |
Why This Matters
This AKR1C3-mediated aerobic activation represents both a unique liability and a differentiating feature that explains the species-specific therapeutic window of PR-104A, a factor critical for interpreting preclinical efficacy data and designing human dosing regimens.
- [1] Guise CP, Abbattista MR, Singleton RS, et al. The bioreductive prodrug PR-104A is activated under aerobic conditions by human aldo-keto reductase 1C3. Cancer Res. 2010 Feb 15;70(4):1573-84. View Source
- [2] Mowday AM, Ashoorzadeh A, Williams EM, et al. Rational design of an AKR1C3-resistant analog of PR-104 for enzyme-prodrug therapy. Biochem Pharmacol. 2016 Sep 15;116:176-87. View Source
